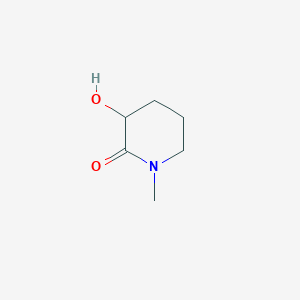

3-羟基-1-甲基哌啶-2-酮

描述

3-Hydroxy-1-methylpiperidin-2-one is a reactant for the synthesis of Pyridine derivatives as CDK5 inhibitors, Phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors, Amino phosphite ligands, and Mexiletine enantiomers by nucleophilic aromatic substitution .

Synthesis Analysis

The asymmetric synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (compound 1) from commercially available D-plenylglycinol and delta-valerolactone has been reported . During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-BuLi, and leading to a different diastereomeric excess (de) of compound 1 .Molecular Structure Analysis

The absolute configuration of compound 8, a diastereoisomer of 3-Hydroxy-1-methylpiperidin-2-one, was determined by single-crystal X-ray analysis .Chemical Reactions Analysis

Reactive chemicals are chemicals that can, under certain conditions, release very large and potentially dangerous amounts of energy . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .Physical And Chemical Properties Analysis

3-Hydroxy-1-methylpiperidin-2-one has a molecular weight of 129.16 and is an oil at room temperature . It has a melting point of 65-66°C . The compound is fully miscible in water .科学研究应用

化学合成与晶体结构

3-羟基-1-甲基哌啶-2-酮用于复杂化合物的合成中。例如,它参与使用 2-羟基-3-巯基丙酸和 2-甲基哌啶基于程序制备 C 末端硫代酯肽 (Liu & Mayer, 2013)。此外,其衍生物已使用各种光谱技术和 X 射线衍射合成并表征结构,揭示了与 SHP2 蛋白的潜在相互作用并展示了抗肿瘤活性 (Zhou et al., 2021)。

反应机理研究

该化合物在反应机理研究中很重要,例如加氢脱氮 (HDN) 过程。研究探索了涉及 2-甲基吡啶及其中间体(如 2-甲基哌啶)的 HDN 反应网络和机理 (Wang, Liang, & Prins, 2007)。

分子结构和振动光谱

与 3-羟基-1-甲基哌啶-2-酮相关的化合物的分子结构和振动光谱已得到广泛研究。例如,对 4-羟基-1-甲基哌啶甜菜碱衍生物的研究利用核磁共振光谱和计算方法深入了解了它们的构象和化学性质 (Dega-Szafran, Dulewicz, & Szafran, 2006)。

催化和环境过程中的应用

该化合物及其相关衍生物在催化和环境过程中也发挥作用。例如,已经注意到它参与脱硫过程,引入其钠盐导致有效的脱硫剂 (Kuehm-Caubère 等人,1998)。

药物合成

此外,药物中间体的不对称合成涉及 3-甲基哌啶-2-酮等化合物,突出了这种化学结构在药物制造中的相关性 (Wang 等人,2016)。

天然产物合成

3-羟基哌啶骨架是 3-羟基-1-甲基哌啶-2-酮的关键元素,是许多生物活性化合物和天然产物合成的组成部分 (Wijdeven, Willemsen, & Rutjes, 2010)。

作用机制

Target of Action

It’s known that piperidin-2-one derivatives, a class to which this compound belongs, have a wide range of bioactive properties . They are used in the synthesis of various medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .

Mode of Action

During the alkylation process, the hydroxyl group can be protected or unprotected, leading to a different diastereomeric excess of the compound .

Biochemical Pathways

Piperidin-2-one derivatives are known to affect a variety of biochemical pathways due to their wide range of bioactive properties .

Result of Action

It’s known that piperidin-2-one derivatives have a wide range of bioactive properties and can have various effects at the molecular and cellular level .

Action Environment

It’s known that the synthesis of the compound can be influenced by factors such as the presence or absence of a hydroxyl protection group .

安全和危害

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The focus of future research could be on the development of more efficient and economical approaches for the synthesis of 3-Hydroxy-1-methylpiperidin-2-one and its derivatives.

属性

IUPAC Name |

3-hydroxy-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESIJJGWDALPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33341-99-0 | |

| Record name | 3-hydroxy-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)

![(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2802101.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)

![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)